molecular formula C9H6F3NO B1337854 4-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 56935-76-3

4-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No. B1337854
CAS RN: 56935-76-3
M. Wt: 201.14 g/mol
InChI Key: ASHNFUJQYKNUCF-UHFFFAOYSA-N
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Description

“4-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the CAS number 56935-76-3 . It has a molecular weight of 201.15 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular structure of “4-(2,2,2-Trifluoroethoxy)benzonitrile” can be represented by the SMILES string FC(F)(F)COc1ccc(cc1)C#N . This indicates that the compound contains fluorine, carbon, hydrogen, oxygen, and nitrogen atoms.

Scientific Research Applications

1. Application in High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been employed as a novel electrolyte additive in high voltage lithium ion batteries. This compound significantly enhances the cyclic stability of lithium nickel manganese oxide cathodes. When used, it improves initial capacity retention and reduces the oxidation decomposition of the electrolyte, thereby suppressing manganese dissolution from the cathode (Huang et al., 2014).

2. Photochemical Addition in Organic Synthesis

The photochemical addition of 2,2,2-trifluoroethanol to benzonitrile has been studied, demonstrating the formation of various stereoisomers. This process is significant in organic chemistry, particularly in the synthesis of complex organic compounds and intermediates (Foster et al., 1998).

3. Dermatological Applications

A derivative, 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been developed as a nonsteroidal androgen receptor antagonist for dermatological applications like sebum control and treatment of androgenetic alopecia. This compound is potent, selective, and exhibits reduced risk of systemic side effects due to rapid systemic metabolism (Li et al., 2008).

4. Phototherapy and Photoelectric Materials

Tetra-trifluoroethoxy substituted metal-free phthalocyanines, synthesized using 4-(trifluoroethoxy) phthalonitrile, show potential applications in phototherapy and photoelectric materials. These compounds exhibit intense absorption in the visible region, particularly in the phototherapeutic window, and strong fluorescence properties (Huang Li-ying, 2011).

5. Polymer Solar Cells Efficiency Improvement

A perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, has been used as an additive in polymer solar cells. Its addition enhances the power conversion efficiency by improving the short circuit current and fill factor. This improvement is attributed to its facilitation of ordering in the P3HT chains, leading to higher absorbance and enhanced hole mobility (Jeong et al., 2011).

6. Synthesis of Selective Androgen Receptor Modulators

This compound has been used in the synthesis of selective androgen receptor modulators (SARMs), which have shown promise in the treatment of conditions like muscle wasting and osteoporosis. These compounds exhibit both anabolic and androgenic properties (Aikawa et al., 2017).

Safety And Hazards

The safety data sheet (SDS) for “4-(2,2,2-Trifluoroethoxy)benzonitrile” should provide comprehensive information about its hazards and safety measures . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHNFUJQYKNUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449640
Record name 4-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2,2-Trifluoroethoxy)benzonitrile

CAS RN

56935-76-3
Record name 4-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 4-cyanophenol (5.0 grams, 42.0 mmole) in HMPT (40 ml) was added sodium hydride (1.68 grams, 42.0 mmole) and stirred for 15 minutes at room temperature. Via syringe 2,2,2-trifluoroethyl methane sulphonate (8.98 grams, 50.4 mmole) was added and the mixture was stirred at 140° C. over night. The mixture was cooled to room temperature, diluted with 300 ml ice water and 50 ml 2 N hydrochloric acid and extracted with diethyl ether. The combined extracts were washed with water, 1N sodium hydroxide and brine, dried over Na2SO4, filtered, and concentrated to an oil which was purified via flash chromatography on silica using 25% diethyl ether/hexane as eluent to give an oil (2.68 g). Synthesis 727 (1980).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Zhang, X Qian, W Zhou - Organic preparations and procedures …, 1999 - Taylor & Francis
Mps were taken on a digital melting point apparatus manufactured in Shanghai.'H NMR spectra were obtained using a Bruker WP-1OOsy (100 MHz) spectrometer in (CD,), CO …
Number of citations: 1 www.tandfonline.com
JP Idoux, JT Gupton, CK McCurry… - The Journal of …, 1983 - ACS Publications
The reaction of activated aryl and heteroaryl halides with fluorinated alkoxide anions is described. In all cases, substitution of the halogen by a fluoroalkoxy group was observed. The …
Number of citations: 71 pubs.acs.org
R Zhang, X Qian, Z Li - Journal of fluorine chemistry, 1999 - Elsevier
In order to develop an effective synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups, a novel intermediate 2-amino-5-[4-(2′,2′,2′-trifluoroethoxy)-…
Number of citations: 4 www.sciencedirect.com
R Jambulapati - 1990 - search.proquest.com
The synthesis of four classes of compounds, 2-(2, 4-dichlorophenyl)-5-trifluoroethoxyphenyl, halophenyl and hetroaryl substituted-1, 3, 4-oxadiazoles and mono and disubstituted …
Number of citations: 2 search.proquest.com
D Meng, J Xue, Y Zhang, T Liu, C Chen… - Catalysis Science & …, 2023 - pubs.rsc.org
Cross-coupling by dual metal/photoredox catalysis is attractive for producing valuable chemical building blocks, where the photoredox catalysts lay the foundations for an efficient and …
Number of citations: 3 pubs.rsc.org
X Qian, R Zhang - Journal of Chemical Technology & …, 1996 - Wiley Online Library
A series of novel symmetrical and asymmetrical 2,5‐disubstituted‐1,3,4‐oxadiazoles and their intermediates were synthesized. A convenient procedure for preparation of aromatic …
Number of citations: 59 onlinelibrary.wiley.com
CN Moorefield - 1983 - stars.library.ucf.edu
This report discusses research which was conducted in two areas: the synthesis of potential agrochemicals and the study of vinamidinium and azavinamidinium salt chemistry. Four …
Number of citations: 0 stars.library.ucf.edu
S Ando, M Tsuzaki, T Ishizuka - The Journal of Organic Chemistry, 2020 - ACS Publications
In this study, mild conditions for aromatic substitutions during the syntheses of aryl ethers were developed. In the reaction conditions, the choices of solvent, base, and the sequence for …
Number of citations: 13 pubs.acs.org
K Zhang, XH Xu, FL Qing - Journal of Fluorine Chemistry, 2017 - Elsevier
A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids with CF 3 CH 2 OH has been developed. This protocol tolerates a range of …
Number of citations: 30 www.sciencedirect.com
Z Pei, X Li, K Longenecker… - Journal of medicinal …, 2006 - ACS Publications
A series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine (C5-Pro-Pro) analogues was discovered as dipeptidyl peptidase IV (DPPIV) inhibitors as a potential treatment of …
Number of citations: 81 pubs.acs.org

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